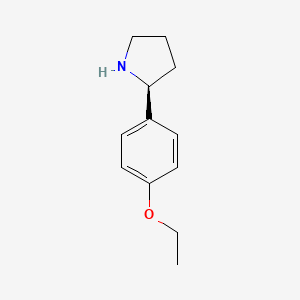(S)-2-(4-Ethoxyphenyl)pyrrolidine
CAS No.:
VCID: VC20189214
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Structural Characteristics
IdentifiersSynthesisThe synthesis of (S)-2-(4-Ethoxyphenyl)pyrrolidine typically involves chiral resolution or asymmetric synthesis to ensure the correct stereochemistry. Key steps include:
Applications(S)-2-(4-Ethoxyphenyl)pyrrolidine has potential applications in various fields, including: Medicinal Chemistry
Synthetic Chemistry
Challenges and Future Directions
(S)-2-(4-Ethoxyphenyl)pyrrolidine represents a promising compound with diverse applications in medicinal and synthetic chemistry. Continued research into its properties and derivatives could unlock new therapeutic potentials. |
|---|---|
| Product Name | (S)-2-(4-Ethoxyphenyl)pyrrolidine |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (2S)-2-(4-ethoxyphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 |
| Standard InChIKey | PAFDTMCQTGTHTN-LBPRGKRZSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)[C@@H]2CCCN2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2CCCN2 |
| PubChem Compound | 7022794 |
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume